17beta-Methylestra-1,3,5(10)-trien-3-ol
Description
Overview of the Estra-1,3,5(10)-triene Structural Class in Chemical Research
The estra-1,3,5(10)-triene scaffold is a foundational structure in steroid chemistry. It is characterized by a tetracyclic system consisting of three six-membered rings and one five-membered ring, with a distinctive aromatic A-ring. This aromaticity arises from the conjugated double bonds at positions 1, 3, and 5(10). The parent compound of this class can be considered estra-1,3,5(10)-trien-3-ol, which is a phenolic steroid. nih.gov This core structure is the backbone of naturally occurring estrogens, such as estradiol (B170435), estrone (B1671321), and estriol, which are crucial for the development and maintenance of female sex characteristics. ebi.ac.uksteraloids.com
In chemical research, the estra-1,3,5(10)-triene skeleton serves as a versatile template for the synthesis of a wide array of derivatives. Modifications at various positions on the steroid nucleus, particularly at the C3 and C17 positions, lead to compounds with diverse chemical properties and biological activities. The inherent biological activity of the natural estrogens has driven extensive research into synthetic analogues to probe and modulate physiological processes. ebi.ac.uk The class is defined by this common steroidal framework, which includes a cyclopenta[a]phenanthrene ring system. nih.gov
Academic Context of 17beta-Methylestra-1,3,5(10)-trien-3-ol within Estra-1,3,5(10)-triene Derivatives
This compound is a specific derivative within the broader estra-1,3,5(10)-triene class. Its structure is systematically named (8S,9S,13R,14S,17S)-13,17-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol. nih.gov It is distinguished from the parent compound, estra-1,3,5(10)-trien-3-ol, by the presence of a methyl group at the 17-beta position in addition to the angular methyl group at C13. nih.govnih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C19H26O | PubChem nih.gov |
| Molecular Weight | 270.4 g/mol | PubChem nih.gov |
| IUPAC Name | (8S,9S,13R,14S,17S)-13,17-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol | PubChem nih.gov |
| XLogP3 | 5.9 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |
| Rotatable Bond Count | 0 | PubChem nih.gov |
| Exact Mass | 270.198365449 Da | PubChem nih.gov |
| Topological Polar Surface Area | 20.2 Ų | PubChem nih.gov |
Research Trajectories and Key Objectives in Estra-1,3,5(10)-triene Compound Investigations
Research involving estra-1,3,5(10)-triene derivatives is multifaceted, with several key objectives guiding synthetic and evaluation efforts. A primary trajectory is the exploration of structure-activity relationships (SAR) by systematically modifying the steroid scaffold. For instance, research has focused on the synthesis of 17beta-O-alkyl ethers of estradiol to assess how the size of the alkyl chain impacts neuroprotective activity against oxidative stress. nih.gov This work demonstrated that while smaller ethers (methyl, ethyl) decreased neuroprotection, larger alkyl ethers (propyl to octyl) enhanced it, highlighting the sensitivity of biological activity to structural changes at the C17 position. nih.gov
Another significant research avenue is the creation of hybrid molecules that combine the estra-1,3,5(10)-triene core with other chemical moieties to achieve novel functionalities. An example is the synthesis of ferrocene-containing estra-1,3,5(10)-triene derivatives. nih.gov These organometallic-steroid hybrids are investigated for potential applications in areas like cancer therapy, where the ferrocene (B1249389) unit can introduce unique electrochemical and cytotoxic properties. nih.gov Similarly, researchers have designed and synthesized nitric oxide-releasing estra-1,3,5,16-tetraene analogs as potential agents to combat multidrug resistance in liver cancer. nih.gov
The overarching goal of these investigations is often to develop compounds with improved selectivity or novel mechanisms of action compared to naturally occurring hormones. This includes creating derivatives for use in hormonal therapies or as tools for studying gynecological and andrological conditions. google.com The synthesis of sulfamate (B1201201) derivatives at the C3 position, for example, has been explored to create compounds with potentially different effects on hepatic estrogenicity compared to conventional estrogens. google.com These diverse research paths underscore the enduring importance of the estra-1,3,5(10)-triene framework as a versatile platform for medicinal chemistry and drug discovery.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H26O |
|---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
(8S,9S,13R,14S,17S)-13,17-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C19H26O/c1-12-3-8-18-17-6-4-13-11-14(20)5-7-15(13)16(17)9-10-19(12,18)2/h5,7,11-12,16-18,20H,3-4,6,8-10H2,1-2H3/t12-,16+,17+,18-,19+/m0/s1 |
InChI Key |
SVEOBRKOIXNDIJ-DQDQBAQVSA-N |
SMILES |
CC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C |
Canonical SMILES |
CC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Estra 1,3,5 10 Triene Derivatives
Ligand-Receptor Interaction Studies
The initial and most critical step in the mechanism of action of estra-1,3,5(10)-triene derivatives is their binding to estrogen receptors (ERs). This interaction is the primary determinant of their biological effects.
Estrogen Receptor (ERα and ERβ) Binding Affinities and Selectivity
The affinity and selectivity of estra-1,3,5(10)-triene derivatives for the two main estrogen receptor subtypes, ERα and ERβ, are pivotal in defining their physiological and pharmacological profiles. The compound 17beta-Methylestra-1,3,5(10)-trien-3-ol, also known as 17α-methylestradiol, demonstrates a notable interaction with these receptors. It is recognized as an active metabolite of several androgens and anabolic steroids, including methyltestosterone, and is responsible for their estrogenic effects. wikipedia.org
Research has shown that 17α-methylestradiol binds with high affinity to the cytoplasmic estrogen receptor. researchgate.net While it generally exhibits a somewhat lower affinity for the estrogen receptor compared to estradiol (B170435) or ethinylestradiol, its binding is still significant. wikipedia.org In contrast, its epimer, 17α-estradiol, displays a preferential affinity for ERα over ERβ and has about 100-fold lower estrogenic potency than 17β-estradiol. wikipedia.org
The methylation at the 17α position influences the binding characteristics. Due to this methyl group, 17α-methylestradiol is not susceptible to deactivation by the oxidation of the 17β-hydroxyl group, which contributes to its enhanced metabolic stability and potency relative to estradiol. wikipedia.org The binding affinities of various estrogen derivatives are often compared to 17β-estradiol, which is considered the reference ligand.
Relative Binding Affinity (RBA) of Selected Estra-1,3,5(10)-triene Derivatives for Estrogen Receptors
This table summarizes the relative binding affinities of various estra-1,3,5(10)-triene derivatives for estrogen receptors, with 17β-estradiol serving as the reference compound (RBA = 100%).
| Compound | Relative Binding Affinity (RBA) for ER (%) | Receptor Subtype Preference |
|---|---|---|
| 17β-Estradiol | 100 | - |
| 17α-Methylestradiol | 67 | - |
| Ethinylestradiol | 112 | - |
| 17α-Estradiol | ~1 | ERα > ERβ |
| 18-epi-17β-E2 | 1.2 | - |
Mechanistic Basis of Agonism and Antagonism in in vitro Receptor Models
The interaction of an estra-1,3,5(10)-triene derivative with an estrogen receptor can lead to either agonistic (activating) or antagonistic (inhibiting) effects. These outcomes are determined by the conformational changes induced in the receptor upon ligand binding, which in turn affects the recruitment of co-regulatory proteins.
17β-estradiol (E2) binding to ERα typically promotes a cancer-promoting response, whereas its binding to ERβ can have a protective effect against cancer growth. nih.gov The expression of ERβ has been shown to counteract the activity of ERα in some systems. nih.gov For instance, induced expression of ERβ in the T47D breast cancer cell line can reduce 17β-estradiol-stimulated proliferation. nih.gov This suggests that the balance of ERα and ERβ activity is a critical factor in the cellular response to estrogens.
The agonistic activity of 17α-methylestradiol is evident from its role as an active metabolite of certain androgens, mediating their estrogenic side effects. wikipedia.org In in vitro models, the binding of an agonist like 17α-methylestradiol to the estrogen receptor initiates a cascade of events, including the transactivation of estrogen-responsive genes. nih.gov This process involves the recruitment of coactivator proteins to the ligand-receptor complex, leading to the initiation of gene transcription. nih.gov
Conversely, an antagonist would bind to the receptor but induce a different conformational change that prevents the recruitment of coactivators and may instead recruit corepressors, thereby inhibiting gene transcription. The specific structural features of the ligand dictate which of these pathways is activated.
Interactions with Other Nuclear Receptors (e.g., Androgen, Progesterone (B1679170), Glucocorticoid Receptors)
For instance, the androgen receptor (AR), progesterone receptor (PR), and glucocorticoid receptor (GR) are other important steroid hormone receptors. While specific data on the direct binding of this compound to these receptors is limited, studies on related compounds provide some insights. For example, mifepristone, a synthetic steroid, exhibits strong binding to the progesterone and glucocorticoid receptors but does not bind to the estrogen receptor. wikipedia.org
It is known that sex hormones can have direct and sometimes opposing effects on the expression and activity of other receptors. For example, in brown adipocytes, testosterone, 17β-estradiol, and progesterone have been shown to distinctively regulate the gene expression of different adrenergic receptor subtypes. nih.gov Specifically, 17β-estradiol and progesterone can decrease the expression of α2A-adrenergic receptors. nih.gov
The potential for cross-reactivity with other nuclear receptors is an important consideration in the development and characterization of estrogenic compounds, as it can lead to a broader range of biological effects.
Relative Binding Affinity of Methylestradiol (B1213742) to Various Nuclear Receptors
This table shows the relative binding affinities of methylestradiol to the progesterone receptor (PR), androgen receptor (AR), estrogen receptor (ER), and glucocorticoid receptor (GR). The reference ligands for each receptor are progesterone, testosterone, estradiol (E2), and dexamethasone (B1670325) (DEXA), respectively, each set to 100%.
| Compound | PR (%) | AR (%) | ER (%) | GR (%) |
|---|---|---|---|---|
| Methylestradiol | 1-3 | <1 | 67 | 1-3 |
Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Elucidation
The systematic investigation of how chemical structure relates to biological activity (SAR) and the underlying mechanism of action (SMR) is crucial for understanding and designing novel estra-1,3,5(10)-triene derivatives with specific pharmacological properties.
Correlating Substituent Effects with Receptor Binding and Functional Modulation
The nature and position of substituents on the estra-1,3,5(10)-triene scaffold have a profound impact on receptor binding affinity and the subsequent functional response. The presence of a methyl group at the 17α-position, as in 17α-methylestradiol, is a key structural feature. This substitution prevents the metabolic oxidation of the 17β-hydroxyl group, which is a common deactivation pathway for estradiol. wikipedia.org This metabolic stability contributes to the increased oral potency of 17α-methylestradiol compared to estradiol. wikipedia.orgyoutube.com
Alkylation at the 17α-position, such as with a methyl or ethinyl group, generally enhances resistance to metabolic inactivation. youtube.com This leads to a more sustained biological effect. The phenolic hydroxyl group at the C3 position is also critical for estrogenic activity. Modification of this group, for instance, through methylation, can also render the compound orally active. youtube.com
Studies on various substituted estradiol derivatives have revealed that even small changes in the substituent can lead to significant differences in biological activity. For example, the introduction of a methoxy (B1213986) group at the 2-position of estradiol can lead to compounds with antiproliferative and antiangiogenic properties that are independent of the estrogen receptor. researchgate.net
Influence of Stereochemistry and Conformational Features on Biological Activity
The orientation of the hydroxyl group at the C17 position is a classic example of the importance of stereochemistry. The 17β-hydroxyl configuration, as found in the potent endogenous estrogen 17β-estradiol, is generally associated with higher estrogenic activity compared to the 17α-epimer. wikipedia.org In fact, 17α-estradiol is significantly weaker than 17β-estradiol as an agonist of the nuclear estrogen receptors. wikipedia.org
However, the introduction of a methyl group at the 17α-position, creating 17α-methylestradiol, results in a compound with substantial estrogenic activity, demonstrating that the interplay between different structural modifications is complex. wikipedia.org The stereochemistry at other positions of the steroid nucleus also plays a crucial role. For instance, inversion of the C18-methyl group from the natural β-face to the α-face has been explored as a strategy to decrease the estrogenicity of estradiol derivatives. nih.gov This highlights the sensitivity of the estrogen receptor to the precise stereochemical and conformational features of its ligands.
Enzymatic Transformations and Metabolic Interplay
The metabolic processing and enzymatic interactions of steroid derivatives are fundamental to understanding their biological activity. This section details the known interactions of this compound with key enzymes in steroid metabolism.
Hydroxysteroid dehydrogenases are critical enzymes in the biosynthesis and inactivation of active steroids. Notably, 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) is responsible for converting the less active estrogen, estrone (B1671321) (E1), into the potent estradiol (E2), a key driver in the proliferation of breast cancer cells. nih.govnih.gov It also plays a role in inactivating dihydrotestosterone (B1667394) (DHT). nih.govnih.gov The crystal structure of 17β-HSD1 has been solved, revealing insights into its mechanism of substrate inhibition. nih.gov
Despite the importance of HSDs in steroid metabolism, specific studies detailing the modulatory effects of this compound on 17β-HSD1, 17β-HSD3, or 17β-HSD10 are not available in the current scientific literature. Research has focused on other estra-1,3,5(10)-triene derivatives as potential inhibitors of these enzymes for therapeutic purposes. nih.gov
Aromatase, a cytochrome P450 enzyme, is a crucial target in hormone-dependent breast cancer as it catalyzes the conversion of androgens to estrogens. scirp.org The inhibition of aromatase is a key strategy in reducing estrogen biosynthesis. scirp.org
Currently, there are no specific studies available that investigate the direct interaction or inhibitory effects of this compound on the aromatase enzyme. Research in this area has primarily focused on other steroidal and non-steroidal inhibitors. scirp.org
Preclinical Investigations of Cell-Based Activity
The preclinical assessment of a compound's activity in cell-based models is a cornerstone of drug discovery and development. This section reviews the available data on the in vitro effects of this compound.
The antiproliferative effects of steroidal compounds are of significant interest in cancer research. Studies on related estra-1,3,5(10)-triene derivatives have shown efficacy against estrogen receptor-positive breast carcinoma xenografts. nih.gov For instance, busramustine, an estradiol derivative, has demonstrated antitumor activity. nih.gov
However, specific studies on the in vitro antiproliferative mechanisms of this compound in any cancer cell lines have not been reported in the available scientific literature.
Beyond their classical genomic effects mediated by nuclear receptors, estrogens and their derivatives can elicit rapid, non-genomic actions. These can include neuroprotective and antioxidant effects. For example, estradiol-17beta has been shown to possess neuroprotective properties that may be mediated through both receptor-dependent and independent pathways. nih.gov
There is currently no available research specifically investigating the non-genomic actions, such as neuroprotective or antioxidant effects, of this compound.
Metabolism and Biotransformation Pathways of Estratriene Compounds
Identification and Characterization of Metabolites in Biological Systems.
While direct studies on the metabolites of 17beta-Methylestra-1,3,5(10)-trien-3-ol are limited, its metabolic fate can be largely inferred from the well-documented biotransformation of its parent compound, estradiol (B170435), and other structurally similar estrogens. The primary metabolic pathways for estrogens involve hydroxylation at various positions on the steroid nucleus, followed by conjugation.
Key metabolic transformations include:
Hydroxylation: The aromatic A-ring of the estradiene nucleus is susceptible to hydroxylation at the C2 and C4 positions, leading to the formation of catechol estrogens. wikipedia.org This is a major pathway for estradiol metabolism. wikipedia.org Another significant hydroxylation can occur at the C16α position. wikipedia.org
Methylation: The hydroxylated catechol estrogens can undergo O-methylation, catalyzed by catechol-O-methyltransferase (COMT), to form methoxyestrogens. researchgate.net
Conjugation: The parent compound and its hydroxylated and methylated metabolites are further conjugated with glucuronic acid or sulfate to form more water-soluble compounds that can be readily excreted in the urine. nih.govresearchgate.net
Based on the metabolism of similar compounds, the expected metabolites of this compound in biological systems would include hydroxylated, methylated, and conjugated derivatives. A study on the metabolism of 17beta-estradiol 3-methyl ether, a structurally related compound, identified 2-hydroxyestrone 3-methyl ether as a urinary metabolite, indicating that hydroxylation can occur without demethylation. nih.gov This suggests that this compound would likely undergo hydroxylation on the aromatic ring as a primary metabolic step.
Table 1: Predicted Metabolites of this compound
| Metabolite Class | Specific Examples | Metabolic Reaction |
| Hydroxylated Metabolites | 2-Hydroxy-17beta-methylestradiol, 4-Hydroxy-17beta-methylestradiol | Aromatic Hydroxylation |
| Methylated Metabolites | 2-Methoxy-17beta-methylestradiol, 4-Methoxy-17beta-methylestradiol | O-Methylation |
| Conjugated Metabolites | 17beta-Methylestradiol-3-glucuronide, 17beta-Methylestradiol-3-sulfate | Glucuronidation, Sulfation |
Enzymatic Systems Involved in Biotransformation.
The biotransformation of estradiene compounds is mediated by a variety of enzymatic systems, primarily located in the liver.
Phase I Metabolism:
Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes is responsible for the oxidative metabolism of a wide range of xenobiotics and endogenous compounds, including estrogens. wikipedia.org Specific CYP isozymes involved in estrogen hydroxylation include CYP1A1, CYP1A2, CYP1B1, and CYP3A4. wikipedia.orgresearchgate.net These enzymes catalyze the formation of hydroxylated metabolites. wikipedia.org
Phase II Metabolism:
UDP-Glucuronosyltransferases (UGTs): These enzymes catalyze the transfer of glucuronic acid from UDP-glucuronic acid to the hydroxyl groups of the parent compound and its metabolites, forming glucuronide conjugates. nih.govresearchgate.net This is a major pathway for the detoxification and elimination of estrogens. researchgate.net
Sulfotransferases (SULTs): SULTs are responsible for the sulfation of estrogens, transferring a sulfonate group to the hydroxyl moieties. xenotech.com This process also increases the water solubility of the compounds, facilitating their excretion. xenotech.com
Catechol-O-Methyltransferase (COMT): As mentioned earlier, COMT is responsible for the methylation of catechol estrogens, converting them to their methoxy (B1213986) derivatives. researchgate.net
Table 2: Key Enzymes in Estratriene Metabolism
| Enzyme Family | Specific Enzyme(s) | Function | Phase |
| Cytochrome P450 | CYP1A1, CYP1A2, CYP1B1, CYP3A4 | Hydroxylation | I |
| UDP-Glucuronosyltransferases | UGT family | Glucuronidation | II |
| Sulfotransferases | SULT family | Sulfation | II |
| Catechol-O-Methyltransferase | COMT | Methylation | II |
Influence of Structural Modifications on Metabolic Profile.
The introduction of a methyl group at the 17-beta position of the estra-1,3,5(10)-triene-3-ol nucleus has a significant impact on its metabolic profile.
The primary influence of the 17β-methyl group is the steric hindrance it provides, which protects the 17β-hydroxyl group from oxidation. In estradiol, oxidation of the 17β-hydroxyl group to a ketone is a key metabolic step. By blocking this pathway, the 17β-methyl group significantly increases the metabolic stability and oral bioavailability of the compound compared to its non-methylated counterpart, estradiol.
This increased stability means that a larger proportion of the administered dose of this compound is likely to undergo other metabolic transformations, such as aromatic hydroxylation and subsequent conjugation. Therefore, the metabolic profile would likely show a higher proportion of hydroxylated and conjugated metabolites relative to metabolites resulting from oxidation at the 17-position.
Natural Occurrence and Biosynthetic Considerations
Isolation and Characterization from Plant Sources (e.g., Ceropegia bulbosa)
The presence of 17beta-Methylestra-1,3,5(10)-trien-3-ol in the plant kingdom has been confirmed through modern analytical techniques. Specifically, its occurrence has been reported in the tubers of Ceropegia bulbosa Roxb. var. bulbosa, a member of the Asclepiadaceae family.
In a 2023 study by Sawant and Dhabe, the chemical constituents of the ethanol extract from the in-vivo tuber of Ceropegia bulbosa were analyzed using High Resolution-Liquid Chromatography Mass Spectrometry (HR-LCMS). phytojournal.comphytojournal.com This analysis unequivocally identified this compound as one of the bioactive compounds present in the tuber. phytojournal.comphytojournal.com The use of HR-LCMS provides high-resolution mass data, allowing for the accurate identification of compounds in complex plant extracts.
While the identification of this compound in Ceropegia bulbosa is a significant finding, detailed information regarding its specific isolation and comprehensive characterization from this plant source is not yet available in the scientific literature. The process would typically involve chromatographic separation techniques to isolate the pure compound, followed by spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to fully elucidate its structure.
Postulated Biosynthetic Pathways in Natural Systems
The precise biosynthetic pathway leading to this compound in plants has not been fully elucidated. However, it is possible to postulate a general pathway based on the well-established principles of steroid biosynthesis in plants. mpg.debritannica.comresearchgate.net
Plant steroids are known to originate from the isoprenoid pathway. mpg.de The biosynthesis is understood to proceed through the following key stages:
Formation of Squalene: Like in animals, the pathway commences with the synthesis of the triterpenoid hydrocarbon squalene. britannica.com
Cyclization to Cycloartenol: In plants, squalene undergoes enzymatic cyclization to form cycloartenol, which serves a similar role to lanosterol in animal and fungal steroid biosynthesis. britannica.com
Conversion to Cholesterol: Cycloartenol is then converted through a series of enzymatic reactions into cholesterol. Although often considered an animal sterol, cholesterol is also a crucial intermediate in the biosynthesis of a wide range of plant steroids. britannica.comnih.gov
Formation of Pregnane Derivatives: Cholesterol can undergo side-chain cleavage to form pregnane derivatives, such as pregnenolone and progesterone (B1679170). The formation of these compounds in plants has been described, indicating a shared metabolic capability with animals. nih.gov
Further Transformations to Androstanes and Estranes: From pregnane derivatives, further enzymatic modifications can lead to the formation of androstanes and estranes. nih.gov It is from an estrane-type steroid intermediate that this compound is likely derived. The formation of the characteristic aromatic A-ring of the estra-1,3,5(10)-triene core is a key step in this process. The final step would involve the methylation at the C17 position to yield the target molecule.
While this proposed pathway is based on known steroid metabolic pathways in plants, the specific enzymes and intermediate molecules involved in the biosynthesis of this compound in organisms like Ceropegia bulbosa remain a subject for future research. The discovery of this compound in a plant source opens up new avenues for investigating the diversity and evolution of steroid biosynthesis in the plant kingdom.
Perspectives and Future Research Directions for 17beta Methylestra 1,3,5 10 Trien 3 Ol Research
Development of Advanced Synthetic Methodologies for Complex Analogs.
The synthesis of complex steroidal analogs presents a formidable challenge due to the intricate and stereochemically rich four-ring system. nih.govnumberanalytics.com Future research will undoubtedly focus on the development of more efficient and versatile synthetic strategies to access a wider array of 17beta-methylestra-1,3,5(10)-trien-3-ol analogs with diverse functionalities.
Recent advancements in catalysis, including transition metal-mediated reactions, organocatalysis, and biocatalysis, are paving the way for novel synthetic routes. nih.govnih.gov For instance, late-stage C-H functionalization offers a powerful tool for introducing chemical modifications at specific positions on the steroid scaffold, enabling the creation of analogs that were previously difficult to access. nih.gov Furthermore, the development of pot-economical total synthesis strategies, as demonstrated in the synthesis of estradiol (B170435) methyl ether, highlights the potential for more streamlined and cost-effective production of complex steroid derivatives. nih.gov
The exploration of new cycloaddition strategies, such as Ru-catalyzed [5 + 2] cycloaddition and Rh-catalyzed [2 + 2 + 1] cycloaddition, provides innovative approaches to construct the steroidal skeleton with high stereocontrol. researchgate.net These methods, coupled with enzymatic transformations that can introduce specific hydroxylations, acylations, or glycosylations, will be instrumental in generating libraries of complex analogs for biological screening. nih.gov The ability to produce both natural and their "mirror-image" unnatural isomers with high efficiency will further expand the chemical space for drug discovery. drugtargetreview.com
| Synthetic Approach | Description | Potential for Analog Synthesis |
| Late-Stage C-H Functionalization | Direct modification of C-H bonds in the steroid core. | Enables rapid diversification of the lead compound at various positions. |
| Organocatalysis | Use of small organic molecules as catalysts. | Offers high stereoselectivity in the formation of the steroid rings. |
| Biocatalysis | Employment of enzymes for specific transformations. | Allows for regio- and stereoselective introduction of functional groups like hydroxyls. |
| Novel Cycloaddition Strategies | Innovative ring-forming reactions. | Provides new ways to construct the core steroidal structure with desired stereochemistry. |
Deeper Elucidation of Stereospecific Molecular Interactions and Functional Consequences.
The biological activity of steroids is intrinsically linked to their three-dimensional structure. numberanalytics.com The stereochemistry at various chiral centers within the this compound molecule dictates its binding affinity and selectivity for various receptors and enzymes. nih.gov A critical area of future research involves a more profound understanding of these stereospecific interactions and their functional outcomes.
The methyl group at the C17 position of this compound significantly influences its interaction with the ligand-binding pockets of its target proteins. wikipedia.org This modification can alter the conformation of the steroid, leading to different binding modes compared to its parent compound, estradiol. Computational approaches, such as molecular dynamics simulations, can provide valuable insights into the dynamic interactions between the steroid and its receptor at an atomic level. nih.gov These studies can help in understanding how subtle changes in stereochemistry affect the stability of the ligand-receptor complex and the subsequent downstream signaling pathways.
Design and Application of Chemical Probes for Receptor and Enzyme Studies.
Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a biological system. mskcc.orgnih.gov this compound, with its defined steroidal scaffold, serves as an excellent starting point for the design of chemical probes to investigate steroid receptors and enzymes.
One promising application is the development of radiolabeled analogs of this compound for in vivo imaging of steroid receptor-positive tumors. nih.govillinois.edu By incorporating a positron-emitting isotope, such as fluorine-18, into the molecule, it is possible to create a PET (Positron Emission Tomography) tracer that can visualize and quantify the expression of these receptors in patients. This can aid in cancer diagnosis, staging, and monitoring treatment response. nih.gov
Furthermore, fluorescently labeled derivatives of this compound can be synthesized to study receptor dynamics and localization within cells. rsc.org These probes can be used in techniques like fluorescence microscopy and flow cytometry to visualize the distribution of the target receptor and how it changes in response to different stimuli. Covalent probes, which form a permanent bond with their target, are another valuable tool. Designing covalent inhibitors or degraders based on the this compound scaffold could lead to new therapeutic agents with enhanced potency and duration of action. nih.gov
| Type of Chemical Probe | Application | Potential Insights |
| Radiolabeled Probes | PET imaging of tumors. | In vivo receptor expression and distribution. |
| Fluorescent Probes | Cellular imaging of receptors. | Receptor localization, trafficking, and dynamics. |
| Covalent Probes | Irreversible inhibition or degradation of targets. | Long-lasting therapeutic effects and target validation. |
Integration of Compound Research into Broader Chemical Biology Tool Development.
The study of this compound and its analogs should not be viewed in isolation but rather as an integral part of the broader effort to develop a comprehensive toolkit for chemical biology. nih.govnih.gov The insights gained from researching this specific compound can contribute to the development of general principles and strategies for designing and utilizing chemical tools to probe biological systems.
The development of synthetic methodologies for creating diverse libraries of this compound analogs can be applied to other steroid scaffolds, facilitating the exploration of the biological activities of a wide range of steroidal compounds. researchgate.net Similarly, the knowledge gained from studying the stereospecific interactions of this compound can inform the design of other small molecule probes targeting nuclear hormone receptors. numberanalytics.com
Ultimately, the goal is to create a collection of well-characterized chemical probes that can be used to dissect complex biological processes, identify new drug targets, and validate their therapeutic potential. mskcc.orgresearchgate.net The research on this compound, by providing specific tools and generalizable knowledge, plays a crucial role in advancing the field of chemical biology and its application to human health and disease. nih.gov
Q & A
Q. What are the structural and physicochemical properties of 17β-Methylestra-1,3,5(10)-trien-3-ol?
- Methodological Answer : Structural characterization involves:
- X-ray crystallography : Resolve stereochemistry and molecular packing (e.g., methanol co-crystallization studies ).
- Spectroscopy : NMR (¹H/¹³C) for functional group identification; mass spectrometry for molecular weight confirmation (e.g., exact mass: 256.38 g/mol ).
- Key Properties :
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₈H₂₄O | |
| Molecular weight | 256.38 g/mol | |
| CAS Registry Number | 53-63-4 (parent compound) | |
| IUPAC InChIKey | HJKVPZJVBHWFCQ-WNRNVDISSA-N |
Q. What synthetic routes are available for 17β-Methylestra-1,3,5(10)-trien-3-ol derivatives?
- Methodological Answer :
- Core Synthesis : Start with estrone or estradiol derivatives. For example, introduce methyl groups via Grignard reactions or alkylation at C17 .
- Functionalization : Protect hydroxyl groups (e.g., t-butyldimethylsilyl ethers) for selective modification .
- Purification : Use column chromatography (silica gel) or preparative HPLC with mobile phases like chloroform/acetone (9:1) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate its inhibitory activity against steroid sulfatase (STS)?
- Methodological Answer :
- Enzyme Assays : Use placental microsomes or recombinant STS. Measure hydrolysis of [³H]-labeled dehydroepiandrosterone sulfate (DHEA-S) to quantify inhibition .
- Derivative Screening : Synthesize 17β-arylsulfonamide analogs (e.g., substituents at C3/C17) to enhance potency. IC₅₀ values <10 nM have been reported for optimized derivatives .
- Controls : Include EMATE (irreversible STS inhibitor) as a positive control and assess reversibility via pre-incubation/washout experiments .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- LogP Calculation : Use Crippen or McGowan fragmentation methods (experimental LogP ~3.97 ).
- Thermodynamic Properties : Estimate ideal gas heat capacity (cpg) via Joback group contributions .
- ADME Prediction : Tools like SwissADME to assess bioavailability, blood-brain barrier penetration, and CYP450 interactions.
Q. How to address contradictions in reported antiproliferative activity across cell lines?
- Methodological Answer :
- Experimental Replication : Standardize cell culture conditions (e.g., estrogen receptor (ER) status in breast cancer models) .
- Mechanistic Studies : Compare ERα/ERβ binding affinity via competitive radioligand assays. Cross-validate with ER-negative cell lines to identify off-target effects .
- Dose-Response Analysis : Use nonlinear regression to calculate EC₅₀ values, ensuring consistency across replicates .
Q. What advanced analytical techniques validate purity and stability in formulation studies?
- Methodological Answer :
- Stability-Indicating HPLC : Use C18 columns with UV detection (λ = 280 nm). Monitor degradation products under stress conditions (heat/light/pH) .
- LC-MS/MS : Confirm molecular integrity and quantify trace impurities (e.g., oxidation products at C1/C2) .
- Thermal Analysis : Differential scanning calorimetry (DSC) to assess melting points (e.g., 174.5–174.6°C for related analogs) .
Data Contradiction Analysis
Q. Why do STS inhibition potencies vary between structural analogs?
- Methodological Answer :
- Steric Effects : Bulky C17 substituents (e.g., t-butyldimethylsilyl) reduce enzyme binding. Optimize with smaller groups (e.g., ethylenedioxy) .
- Electronic Effects : Electron-withdrawing groups at C3 (e.g., sulfonamides) enhance hydrogen bonding with STS active sites .
- Data Normalization : Express activity relative to a common reference standard (e.g., % inhibition at 1 µM) to minimize inter-study variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
